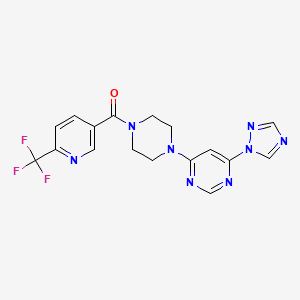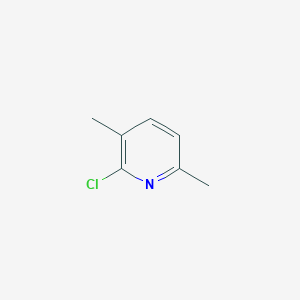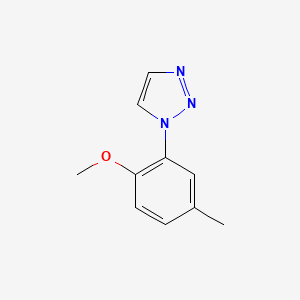![molecular formula C12H7FN2O2S B2693141 N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-08-5](/img/structure/B2693141.png)
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It is a derivative of thiazole, a class of compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves the acylation of an amine with a carbonyl chloride to give a carboxamide . This is then treated with phosphorus pentasulfide to afford a carbothioamide, which is subsequently oxidized to form the thiazole ring . The exact synthesis process for “this compound” may vary.Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The molecular and electronic structures have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling .Chemical Reactions Analysis
The compound can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(thiazol-2-yl)furan-2-carboxamide, a related thiazole-based heterocyclic amide, has shown promising antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential pharmacological and medical applications for compounds within this class, indicating a broad spectrum of antimicrobial activity that could be explored for N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide as well (Cakmak et al., 2022).
Inhibitors of Influenza A Virus
Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, demonstrating the significant antiviral potential of compounds within this class. This highlights the potential for this compound to serve as a novel antiviral agent, particularly in the fight against influenza viruses (Yongshi et al., 2017).
Synthetic Applications
The synthesis and reactivity of related compounds have been explored, indicating that this compound could be utilized in the development of new synthetic methodologies. These compounds have been subjected to electrophilic substitution reactions, showcasing their potential in organic synthesis and the development of novel compounds with varied biological activities (Aleksandrov & El’chaninov, 2017).
Anticonvulsant Activities
Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which share a structural similarity with this compound, have shown outstanding anticonvulsant activities. This suggests potential applications of this compound in the development of new anticonvulsant drugs (Kohn et al., 1993).
Antitubercular Evaluation
The compound has potential applications in the treatment of tuberculosis, as related hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have shown significant antitubercular activity. This underscores the possibility of exploring this compound in the development of new antitubercular agents (Kantevari et al., 2011).
Zukünftige Richtungen
Given the wide range of biological activities exhibited by thiazole derivatives, “N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its mechanism of action and optimizing its synthesis for potential medical applications.
Wirkmechanismus
Target of Action
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is a thiazole-based heterocyclic amide . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have been extensively studied due to their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . .
Mode of Action
It is known that the biological activities of thiazole derivatives can be affected by substituents on the thiazole ring . The presence of the fluorobenzo and furan-2-carboxamide groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
This compound has been evaluated for its antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications.
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins . For example, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation
Cellular Effects
Benzothiazole derivatives have been reported to influence various cellular processes . For instance, some benzothiazole derivatives have shown cytotoxic activity against tumor cell lines
Molecular Mechanism
It has been reported that some benzothiazole derivatives can inhibit COX, suggesting a potential mechanism of action
Eigenschaften
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFKPNDVKFUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)


![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)
![4-[(1-cyclopentanecarbonylazetidin-3-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2693074.png)
![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)
![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)


![N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2693081.png)
